molecular formula C18H14N2O2S B2690592 alpha-(6-Phenyl-4-oxo-1,4-dihydropyrimidine-2-ylthio)acetophenone CAS No. 242474-97-1

alpha-(6-Phenyl-4-oxo-1,4-dihydropyrimidine-2-ylthio)acetophenone

Cat. No. B2690592
CAS RN: 242474-97-1
M. Wt: 322.38
InChI Key: ZNYULHGMIFEMHP-UHFFFAOYSA-N
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Description

“alpha-(6-Phenyl-4-oxo-1,4-dihydropyrimidine-2-ylthio)acetophenone” is a chemical compound that belongs to the class of 1,4-dihydropyrimidines . It is a derivative of dihydropyrimidine, which is known for its wide range of biological activities . The compound is commercially available.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Anticancer Potential : Research has delved into the synthesis of substituted alpha, beta-unsaturated carbonyl compounds through Claisen-Schmidt condensation, further processed to yield various compounds with significant anticancer activities. Notably, some compounds have shown promising antitumor activity against human breast cancer cell lines, highlighting the potential of alpha-(6-Phenyl-4-oxo-1,4-dihydropyrimidine-2-ylthio)acetophenone derivatives in cancer research (Azam et al., 2008).

Angiotensin-Converting Enzyme (ACE) Inhibitors : Another area of application involves the development of ACE inhibitors for treating hypertension. Derivatives of this compound have been synthesized and evaluated for their ACE inhibitory activities, offering insights into designing new antihypertensive agents (Yanagisawa et al., 1987).

Chemical Synthesis and Mechanisms

Mechanistic Insights into Solvolysis : The study of solvolysis of related compounds has led to a better understanding of chemical reactions and mechanisms. For instance, acid-catalyzed methanolysis has been explored to provide a novel approach to synthesizing esters from acetophenone derivatives, offering valuable mechanistic insights (Hameršak et al., 1999).

Antimicrobial and Antifungal Properties

Antimicrobial Activities : The synthesis of various derivatives has also been investigated for antimicrobial and antifungal properties. These compounds have been tested against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents. This research underscores the versatility of this compound derivatives in developing new therapeutic agents (Wardkhan et al., 2008).

Novel Catalysts for Oxidation Reactions

Catalytic Applications : Exploring the use of nitroxyl peptides as catalysts for enantioselective oxidations has opened new avenues in asymmetric synthesis. Derivatives of this compound, when used in combination with chiral alpha-amino acids, have facilitated the enantioselective oxidation of alcohols, showcasing the compound's utility in fine chemical synthesis (Formaggio et al., 2002).

properties

IUPAC Name

2-phenacylsulfanyl-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16(14-9-5-2-6-10-14)12-23-18-19-15(11-17(22)20-18)13-7-3-1-4-8-13/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYULHGMIFEMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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